6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
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Description
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound . It belongs to the class of compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .
Synthesis Analysis
The synthesis of coumarin heterocycles, including 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular formula of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is C10H5ClO5 . Its average mass is 240.597 Da and its monoisotopic mass is 239.982544 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid include a molecular weight of 240.6 . The predicted density is 1.747±0.06 g/cm3, and the predicted boiling point is 479.2±45.0 °C .Scientific Research Applications
Green Chemistry Synthesis
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: is utilized in green chemistry for the synthesis of various derivatives. The compound serves as a key intermediate in multicomponent reactions (MCRs), which are conducted under microwave assistance. This method is environmentally friendly as it minimizes the production of chemical waste and avoids the use of hazardous solvents .
Biological Activity Assessment
Derivatives of this compound have been synthesized and assessed for their biological activity. They exhibit remarkable antimicrobial activity against different classes of bacteria and fungi. This makes them valuable for developing new antimicrobial agents .
Antioxidant Potential
Coumarin derivatives, including those derived from 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , have been studied for their antioxidant properties. These compounds are evaluated against various radicals in scavenging assays, indicating their potential in treating diseases caused by oxidative stress .
Pharmaceutical Applications
The antioxidant and antimicrobial properties of this compound’s derivatives make them candidates for pharmaceutical applications. They can be optimized further to treat pathological conditions such as inflammation, bacterial infections, and conditions caused by oxidative damage .
Organic Synthesis
In organic chemistry, 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is used as a precursor for synthesizing novel organic compounds. Its derivatives are characterized by various spectroscopic methods, confirming its utility in creating diverse molecular structures .
Combinatorial Chemistry
This compound is amenable to automation for combinatorial synthesis, which is a method used to rapidly create a large number of chemical compounds. The derivatives of this compound can be used to generate libraries of molecules for further biological evaluation .
properties
IUPAC Name |
6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDEHHOQNJOIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid |
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